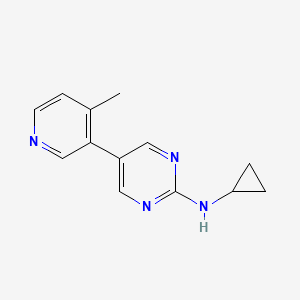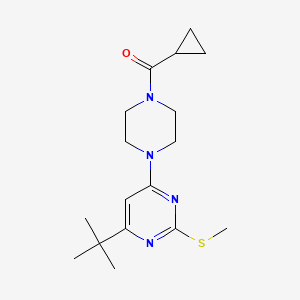
N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine” is a compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . Another study reported the design and synthesis of a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FTIR, 1H-NMR, and mass spectrometry . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and may involve multiple steps. For example, a Diels–Alder reaction between key intermediates led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .科学研究应用
N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine has been widely studied due to its potential applications in various areas of scientific research. This compound has been used as a ligand in medicinal chemistry, as a probe in drug discovery, and as a substrate in biochemistry. In medicinal chemistry, this compound has been used to design novel compounds with potential therapeutic applications. In drug discovery, this compound has been used as a probe to identify new drug targets. In biochemistry, this compound has been used as a substrate to study the enzymatic activity of proteins.
作用机制
Mode of Action
It is known that cyclopropylamine, a related compound, inactivates cytochrome P450 enzymes by a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropane ring leading to covalent modification of the enzyme
Biochemical Pathways
Given its potential interaction with cytochrome p450 enzymes, it may influence various metabolic pathways in the body .
实验室实验的优点和局限性
N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine has several advantages for use in laboratory experiments. This compound is relatively inexpensive and easy to synthesize, making it an ideal compound for use in research. This compound is also highly stable and has a low toxicity profile, making it safe for use in laboratory experiments. However, this compound has some limitations for use in laboratory experiments. This compound is not water-soluble, making it difficult to use in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, making it difficult to use in organic synthesis.
未来方向
N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine has a wide range of potential applications in scientific research. One potential future direction for this compound is as a drug delivery vehicle. This compound could be used to deliver drugs to specific target sites in the body, such as cancer cells or other diseased cells. Additionally, this compound could be used to study the effects of various drugs on the body, as well as to identify new drug targets. This compound could also be used to study the enzymatic activity of proteins and to design novel compounds with potential therapeutic applications. Finally, this compound could be used to study the biochemical and physiological effects of various compounds on the body.
合成方法
N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine can be synthesized in a variety of ways, depending on the desired end product. The most common method of synthesis involves the condensation of cyclopropyl-5-chloro-2-pyrimidinamine and 4-methylpyridine-3-carbaldehyde. The reaction is carried out in aqueous solution at room temperature and yields this compound as the major product. Other methods of synthesis include the reaction of cyclopropyl-5-chloro-2-pyrimidinamine with 4-methylpyridine-3-carbaldehyde in the presence of an acid catalyst, or the reaction of cyclopropyl-5-chloro-2-pyrimidinamine with 4-methylpyridine-3-carbaldehyde in the presence of a base catalyst.
属性
IUPAC Name |
N-cyclopropyl-5-(4-methylpyridin-3-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-9-4-5-14-8-12(9)10-6-15-13(16-7-10)17-11-2-3-11/h4-8,11H,2-3H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIONTQNKUHDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CN=C(N=C2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-cyclopropyl-2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6441385.png)
![5-fluoro-2,4-dimethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6441390.png)
![2-(azetidin-1-yl)-5-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B6441392.png)
![5-fluoro-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441396.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6441408.png)
![5-chloro-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine](/img/structure/B6441410.png)
![3-fluoro-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6441424.png)
![6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6441431.png)
![2-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6441443.png)
![2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441455.png)
![6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441466.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6441468.png)
![4-({4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441470.png)
